

An In-Depth Technical Guide to EFTUD2 Protein Isoforms and Their Functions

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Compound of Interest

Compound Name: **EFTUD2**

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Abstract

Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) is a highly conserved spliceosomal GTPase that plays a critical role in the maturation of precursor mRNA (pre-mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome, **EFTUD2** is indispensable for both the catalytic activity and the dynamic rearrangements of this complex molecular machine. Mutations in the **EFTUD2** gene are causally linked to Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital disorder characterized by craniofacial abnormalities and neurological impairment. Recent research has elucidated the existence of multiple **EFTUD2** protein isoforms and has begun to unravel their functional significance and involvement in disease pathogenesis. This technical guide provides a comprehensive overview of the current understanding of **EFTUD2** protein isoforms, their functions, the signaling pathways they modulate, and the experimental methodologies used for their investigation.

EFTUD2 Protein Isoforms

The human **EFTUD2** gene is located on chromosome 17 and gives rise to multiple protein isoforms through alternative splicing.^{[1][2]} The canonical isoform, designated Q15029-1 by UniProt, is the most well-characterized.^[3] Several other potential isoforms have been identified, though their functional validation is ongoing.^{[1][4]}

Data Presentation: EFTUD2 Protein Isoform Details

Isoform Identifier	UniProt Accession	Length (Amino Acids)	Molecular Weight (Da)	Sequence Status	Notes
Isoform 1 (Canonical)	Q15029-1	972	109,436	Complete	The most abundant and studied isoform.[3]
Isoform 2	Q15029-2	937	105,451	Complete	Lacks amino acids 1-35.[4]
Isoform 3	Q15029-3	944	106,345	Complete	Lacks amino acids 496-523.[1]
Isoform 4	K7EIT3	148	17,212	Fragment	Represents the N-terminal region.[4]
Isoform 5	K7EIV5	106	12,529	Fragment	Represents a smaller N-terminal fragment.[4]
Isoform 6	K7EJ74	134	15,649	Fragment	Represents an N-terminal fragment.[4]
Isoform 7	K7EP67	223	25,074	Fragment	Represents a larger N-terminal fragment.[5]
Isoform 8	K7EQ26	33	3,921	Fragment	Represents a small N-terminal fragment.[5]

Isoform 9	K7ERJ5	38	4,525	Fragment	Represents a small N-terminal fragment. [5]
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Functional Domains

The full-length **EFTUD2** protein comprises several key functional domains that are essential for its role in the spliceosome.[\[6\]](#)[\[7\]](#) The presence or absence of these domains in different isoforms likely dictates their specific functions.

- GTP-binding domain: Crucial for the GTPase activity of **EFTUD2**, which is thought to power the conformational changes in the spliceosome.[\[6\]](#)
- Elongation factor Tu-like domains: These domains suggest an evolutionary relationship with translational elongation factors and are likely involved in protein-protein or protein-RNA interactions within the spliceosome.[\[1\]](#)
- RNA-binding domains: Enable the direct interaction of **EFTUD2** with pre-mRNA and snRNAs.[\[1\]](#)

Functions of **EFTUD2** and its Isoforms

The primary function of **EFTUD2** is its integral role in pre-mRNA splicing.[\[6\]](#) It is a core component of the U5 snRNP and is essential for the assembly, catalytic activity, and disassembly of the spliceosome.[\[8\]](#)[\[9\]](#)

Role in Spliceosome Dynamics

EFTUD2, through its GTPase activity, is believed to act as a molecular motor, driving the complex rearrangements of the spliceosome required for the precise recognition of splice sites and the catalytic steps of splicing.[\[8\]](#)

Subcellular Localization

EFTUD2 is predominantly localized to the nucleus, consistent with its function in pre-mRNA splicing.[\[6\]](#) However, some evidence also suggests its presence in the cytoplasm and

mitochondria, hinting at potential non-canonical functions of certain isoforms.[\[6\]](#)

Data Presentation: **EFTUD2** Gene Expression Across Tissues

The expression of the **EFTUD2** gene is ubiquitous across human tissues, underscoring its fundamental role in cellular function. However, expression levels vary, with the highest levels observed in the testis and appendix.[\[6\]](#)

Tissue	Expression Level (nTPM)
Testis	High
Appendix	High
Brain	Moderate
Muscle	Moderate
Spleen	Moderate
Ocular Tissue	Low

nTPM: normalized Transcripts Per Million. Data is a summary from various sources.

EFTUD2 in Disease: Mandibulofacial Dysostosis with Microcephaly (MFDM)

Mutations in the **EFTUD2** gene are the primary cause of MFDM.[\[9\]](#) These mutations are typically heterozygous and lead to haploinsufficiency, resulting in a reduced dosage of functional **EFTUD2** protein.[\[9\]](#) This, in turn, impairs the efficiency and fidelity of pre-mRNA splicing, with particularly severe consequences for the development of craniofacial structures and the central nervous system.

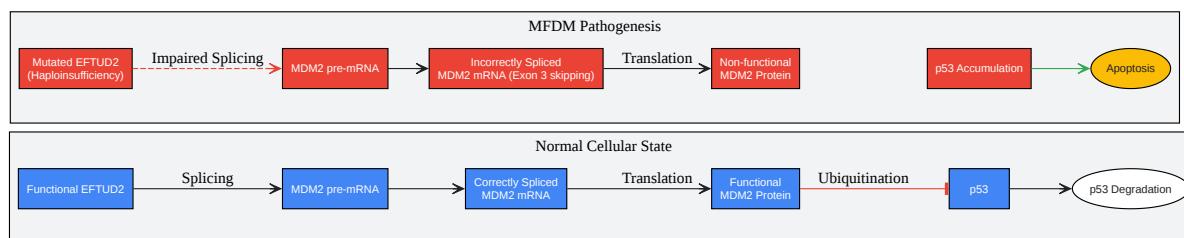
The **EFTUD2-MDM2-p53** Signaling Pathway

A key molecular mechanism underlying MFDM pathogenesis involves the mis-splicing of the pre-mRNA for the Mouse Double Minute 2 homolog (MDM2), a critical negative regulator of the

tumor suppressor protein p53.[10][11][12]

- Normal Function: In healthy cells, functional **EFTUD2** ensures the correct splicing of MDM2 pre-mRNA. The resulting MDM2 protein targets p53 for ubiquitination and subsequent degradation, keeping p53 levels in check.
- Effect of **EFTUD2** Mutation: In individuals with MFDM, the reduced level of functional **EFTUD2** leads to aberrant splicing of MDM2 pre-mRNA, often resulting in the skipping of exon 3.[10][11][13] This produces a non-functional MDM2 protein that is unable to regulate p53.
- Consequence: The accumulation of p53 triggers a p53-dependent apoptotic pathway, leading to excessive cell death in developing tissues, particularly the neural crest cells that give rise to craniofacial structures.[10][11][13]

Signaling Pathway Diagram



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Caption: The **EFTUD2-MDM2-p53** Signaling Pathway in Health and Disease.

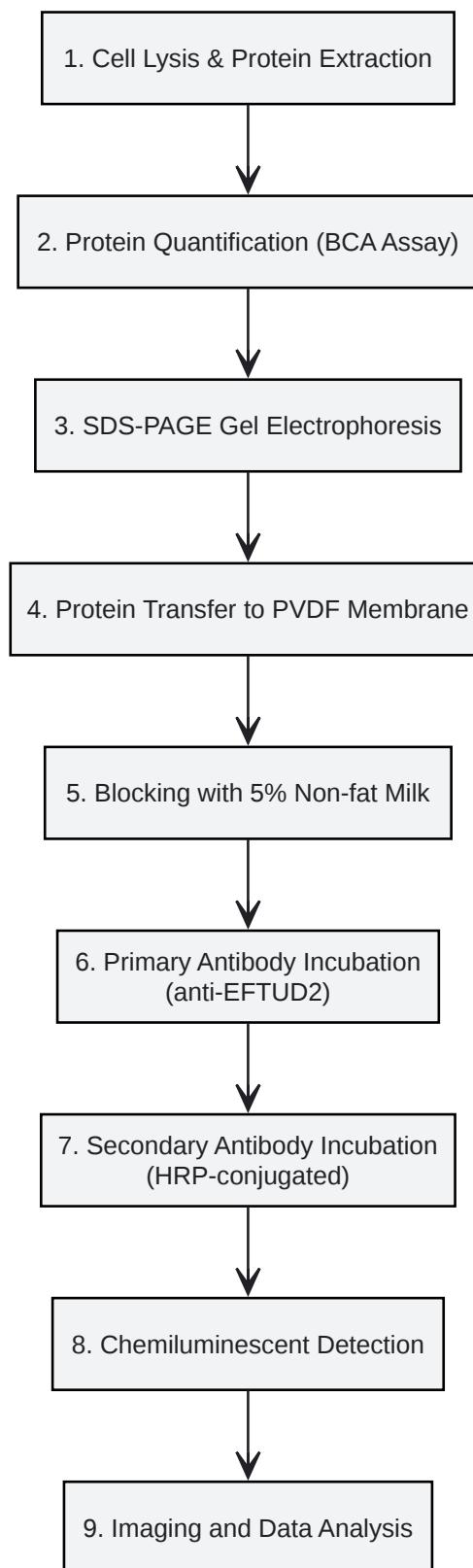
Experimental Protocols

Investigating the functions of **EFTUD2** and its isoforms requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for EFTUD2 Isoform Detection

This protocol is for the detection and semi-quantification of **EFTUD2** protein isoforms in cell lysates.

4.1.1. Experimental Workflow Diagram



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Caption: Workflow for Western Blotting of **EFTUD2**.

4.1.2. Detailed Methodology

- Cell Lysis and Protein Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load samples onto a 4-12% gradient polyacrylamide gel.
 - Run the gel at 100V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking:
 - Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation:

- Incubate the membrane with a primary antibody specific for **EFTUD2** (ensuring it recognizes the isoform of interest) diluted in 5% milk/TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

- Detection and Imaging:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the chemiluminescent signal using a digital imaging system.

Co-Immunoprecipitation (Co-IP) to Identify EFTUD2-Interacting Proteins

This protocol is for the isolation of **EFTUD2**-containing protein complexes from cell lysates.

- Cell Lysis:
 - Prepare cell lysate as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).
- Pre-clearing the Lysate:
 - Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an anti-**EFTUD2** antibody or a control IgG overnight at 4°C.

- Add protein A/G beads and incubate for a further 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
- Elution and Analysis:
 - Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.

RNA Immunoprecipitation (RIP) to Identify RNAs Bound by EFTUD2

This protocol is for the isolation of RNAs that are directly associated with **EFTUD2**.

- Cell Lysis and Nuclear Isolation:
 - Harvest cells and isolate nuclei using a nuclear isolation buffer.
 - Lyse the nuclei in RIP buffer.
- Immunoprecipitation:
 - Incubate the nuclear lysate with an anti-**EFTUD2** antibody or control IgG overnight at 4°C.
 - Add protein A/G beads to capture the antibody-protein-RNA complexes.
- Washing:
 - Wash the beads extensively with RIP wash buffer to remove non-specific interactions.
- RNA Elution and Purification:
 - Elute the RNA from the beads and treat with proteinase K to digest the protein.
 - Purify the RNA using phenol-chloroform extraction and ethanol precipitation.

- Analysis:
 - Analyze the purified RNA by RT-qPCR to quantify specific target RNAs or by next-generation sequencing (RIP-Seq) for a transcriptome-wide analysis of **EFTUD2**-bound RNAs.

Conclusion and Future Directions

The study of **EFTUD2** protein isoforms is a rapidly evolving field. While the canonical isoform's role in the spliceosome and its link to MFDM are well-established, the specific functions of the various non-canonical isoforms remain largely unexplored. Future research should focus on:

- Functional Characterization of Isoforms: Elucidating the specific roles of each **EFTUD2** isoform in splicing and other potential cellular processes.
- Isoform-Specific Expression Profiling: Quantifying the expression of different isoforms in various tissues and developmental stages to understand their specific contributions.
- Therapeutic Strategies for MFDM: Developing therapeutic approaches that aim to correct the splicing defects caused by **EFTUD2** haploinsufficiency, potentially by targeting the p53 pathway or by modulating the expression of specific **EFTUD2** isoforms.

A deeper understanding of the intricate functions of **EFTUD2** and its isoforms will not only provide further insights into the fundamental process of pre-mRNA splicing but also pave the way for novel diagnostic and therapeutic interventions for MFDM and other related disorders.

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